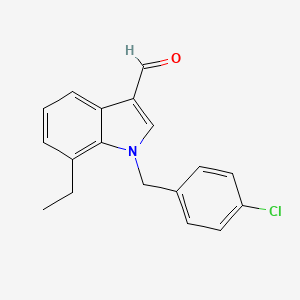![molecular formula C16H11ClO3 B5781397 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as CPCCOEt, is a compound that belongs to the class of benzo[c]chromen-6-one derivatives. CPCCOEt is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic transmission and plasticity.
Mecanismo De Acción
MGluR1 is a G protein-coupled receptor that is activated by glutamate binding and triggers downstream signaling pathways that regulate synaptic plasticity, neuronal excitability, and gene expression. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor and preventing glutamate from binding. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to reduce seizure activity and protect against neuronal damage in animal models of epilepsy. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to attenuate anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. Furthermore, 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for mGluR1, which allows for the specific modulation of glutamate signaling without affecting other neurotransmitter systems. However, one limitation of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the research and development of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in animal models and humans to determine the optimal dosage and administration route. Additionally, the therapeutic potential of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in various neurological and psychiatric disorders warrants further investigation, including the evaluation of its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with 2-chloroallyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl alcohol to yield 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. The purity and yield of the compound can be improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, anxiety, and depression. The selective inhibition of mGluR1 by 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of glutamate, a major neurotransmitter in the brain, and attenuate excitotoxicity, which is a pathological process that leads to neuronal damage and death.
Propiedades
IUPAC Name |
3-(2-chloroprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDXBKMSNRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloroprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

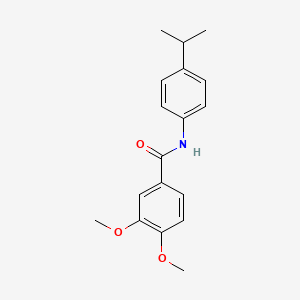

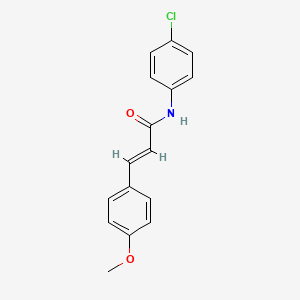
![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
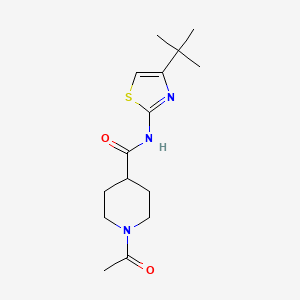
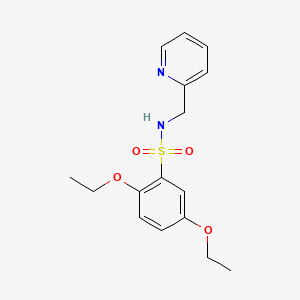
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

